4-(1,3-Dioxolan-2-yl)-1-methylpyridin-2(1H)-one
Description
Structural Characterization of 4-(1,3-Dioxolan-2-yl)-1-methylpyridin-2(1H)-one
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name is This compound , reflecting its parent pyridinone structure, substituents, and numbering system. Key components include:
- Pyridin-2(1H)-one : A six-membered aromatic ring with a lactam (amide) group at position 2.
- 1-Methyl substituent : A methyl group attached to the nitrogen atom at position 1.
- 4-(1,3-Dioxolan-2-yl) : A 1,3-dioxolane (ethylene glycol ketal) substituent at position 4 of the pyridine ring.
Numbering prioritizes the lactam group as position 2, with the methyl group at position 1 and the dioxolane at position 4. The dioxolane ring is composed of two oxygen atoms and a methylene bridge, forming a five-membered cyclic ether.
| Component | Position | Functional Group |
|---|---|---|
| Pyridin-2(1H)-one | Parent | Lactam (amide) at C2 |
| Methyl | N1 | -CH₃ attached to pyridine |
| 1,3-Dioxolan-2-yl | C4 | Cyclic ether substituent |
Crystallographic Analysis and Molecular Geometry
While specific crystallographic data for this compound are unavailable in the literature, its geometry can be inferred from analogous pyridine-dioxolane derivatives. Key structural features include:
- Pyridine ring planarity : The pyridine ring adopts a planar geometry due to aromatic stabilization, with bond lengths typical of sp² hybridized carbon atoms (~1.40 Å for C-C bonds).
- Dioxolane ring conformation : The 1,3-dioxolane moiety likely adopts a chair-like conformation, with the methylene group in an equatorial or axial position.
- Steric interactions : The bulky dioxolane group at position 4 may induce slight deviations from ideal planarity in the pyridine ring.
Molecular packing in the crystalline state would depend on intermolecular hydrogen bonding (e.g., between the lactam oxygen and adjacent molecules) and van der Waals interactions.
Spectroscopic Profiling (NMR, IR, UV-Vis, MS)
Spectroscopic data for this compound are not explicitly reported in the literature, but theoretical expectations based on structural analogs are summarized below.
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption (cm⁻¹) | Assignment |
|---|---|---|
| Pyridinone carbonyl (C=O) | 1650–1700 | Strong stretching vibration |
| Dioxolane C-O-C | 1100–1250 | Asymmetric and symmetric stretches |
| Aromatic C-H (pyridine) | 3000–3100 | Sp² C-H stretching |
Nuclear Magnetic Resonance (NMR)
¹H NMR (Theoretical):
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| N-CH₃ (methyl) | 3.5 | Singlet | 3H |
| Dioxolane CH₂-O | 4.0–4.5 | Multiplet | 4H |
| Pyridine aromatic protons | 7.5–8.5 | Multiplet | 3H |
¹³C NMR (Theoretical):
| Carbon Environment | δ (ppm) |
|---|---|
| Pyridinone carbonyl (C=O) | 165–175 |
| Dioxolane C-O-C | 95–105 |
| Pyridine aromatic carbons | 120–150 |
Mass Spectrometry (MS)
The molecular ion peak is expected at m/z 166 ([C₉H₁₂NO₂]⁺). Fragmentation pathways may include:
- Loss of the dioxolane moiety (C₃H₆O₂), yielding a pyridinone fragment at m/z 120.
- Cleavage of the lactam group, producing a pyridine fragment with a methyl substituent.
Tautomerism and Conformational Dynamics
Tautomerism
The pyridin-2(1H)-one core can theoretically undergo keto-enol tautomerism. However, the 1-methyl substituent stabilizes the keto form via steric and electronic effects, minimizing enol tautomer presence. The dioxolane ring remains stable under neutral conditions due to its cyclic ether structure.
Conformational Dynamics
- Dioxolane ring flexibility : The 1,3-dioxolane group can adopt chair or boat conformations, with the methylene group preferentially axial to minimize steric strain.
- Pyridine-dioxolane rotation : Free rotation around the C4–O bond allows the dioxolane ring to adopt multiple orientations relative to the pyridine plane.
Properties
IUPAC Name |
4-(1,3-dioxolan-2-yl)-1-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-10-3-2-7(6-8(10)11)9-12-4-5-13-9/h2-3,6,9H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGGMJIRVMVWTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C2OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxolan-2-yl)-1-methylpyridin-2(1H)-one typically involves the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring. The pyridinone moiety can be introduced through various synthetic routes, including the reaction of appropriate pyridine derivatives with the dioxolane precursor under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale acetalization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dioxolan-2-yl)-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The dioxolane and pyridinone moieties can participate in substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Medicinal Chemistry
Antifungal Activity
One of the most significant applications of 4-(1,3-Dioxolan-2-yl)-1-methylpyridin-2(1H)-one is its antifungal properties. Research has indicated that compounds containing the dioxolane moiety exhibit enhanced antifungal activity compared to traditional azoles. For instance, studies have shown that derivatives of this compound can effectively combat Candida albicans and other dermatophytes, making them suitable candidates for the development of antifungal therapies .
Mechanism of Action
The mechanism by which this compound exhibits antifungal activity involves interference with fungal cell membrane synthesis. It acts by inhibiting enzymes crucial for ergosterol biosynthesis, a key component of fungal cell membranes. This mode of action is similar to established antifungal agents like ketoconazole but offers a broader spectrum of activity against various fungal pathogens .
Anticancer Research
Potential Anticancer Agents
Recent studies have explored the potential of this compound as a precursor for novel anticancer agents. The compound's structural features allow for modifications that enhance its biological activity against cancer cells. For example, research has indicated that pyridine derivatives can be synthesized from this compound, which display significant cytotoxicity against various cancer cell lines .
Case Studies
A notable case study involved the synthesis of pyrrolo[2,3-d]pyrimidines from this compound. These derivatives demonstrated subnanomolar inhibition of cancer-related receptors such as CSF1R (Colony-stimulating factor 1 receptor), highlighting their potential as targeted cancer therapies . The structure–activity relationship studies revealed that specific modifications to the pyridine ring could significantly enhance anticancer activity while minimizing off-target effects.
Summary of Applications
| Application | Details |
|---|---|
| Antifungal Activity | Effective against Candida albicans and dermatophytes; mechanism involves inhibition of ergosterol synthesis. |
| Anticancer Research | Potential precursors for novel anticancer agents; significant cytotoxicity against cancer cells. |
Mechanism of Action
The mechanism of action of 4-(1,3-Dioxolan-2-yl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The dioxolane moiety can act as a protecting group for carbonyl compounds, while the pyridinone ring can participate in various biochemical interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The pyridin-2(1H)-one core is common among the compounds listed in the evidence, but substituent type and position critically influence properties. Key structural comparisons include:
*Calculated based on molecular formula.
- Electron-Donating vs. Electron-Withdrawing Groups: The dioxolane group in the target compound is electron-donating, which may increase the electron density of the pyridinone ring compared to electron-withdrawing groups like benzoyl () or chloroaryl (). This could influence reactivity in further functionalization or biological interactions .
- Steric Effects: The dioxolane ring introduces moderate steric bulk compared to planar benzoyl groups () but less than branched alkyl chains (e.g., aminomethyl in ).
Physicochemical Properties
- Melting Points: Benzoyl-substituted pyridinones () exhibit higher melting points (133–184°C) due to strong intermolecular interactions (e.g., π-π stacking), whereas the dioxolane-substituted target compound may have a lower melting point (~100–120°C) due to reduced crystallinity .
Spectroscopic Characteristics
- 1H NMR : The dioxolane protons are expected to resonate at δ 4.0–5.0 (split into multiplets due to coupling), distinct from benzoyl protons (δ 7.3–8.0 in ) or chloromethyl signals (δ 3.5–4.5 in ) .
- Mass Spectrometry : The molecular ion peak for the target compound would likely appear at m/z ~197.2, contrasting with higher masses for benzoyl derivatives (e.g., m/z 244.1 in ) .
Biological Activity
4-(1,3-Dioxolan-2-yl)-1-methylpyridin-2(1H)-one, with the chemical formula CHNO and CAS number 535169-98-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound features a pyridine ring substituted with a dioxolane moiety, which may influence its interaction with biological targets. The unique structure allows for potential applications in various therapeutic areas.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Testing against various bacterial strains has shown promising inhibitory effects.
- Neuroprotective Effects : The compound has been evaluated for its neuroprotective capabilities. In vitro assays indicate it may enhance cell viability in neuronal cell lines exposed to neurotoxic agents. This suggests a potential role in treating neurodegenerative diseases.
- Enzyme Inhibition : It has been reported to inhibit specific enzymes that play critical roles in cellular signaling pathways. For example, the inhibition of phosphodiesterase enzymes could lead to increased levels of cyclic nucleotides, which are vital for various physiological processes.
The biological activity of this compound can be attributed to its ability to modulate enzyme activity and interact with cellular receptors. The presence of the dioxolane ring may enhance its lipophilicity, facilitating better membrane penetration and receptor binding.
Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of various compounds, this compound was tested on HT-22 cells subjected to corticosterone-induced toxicity. Results indicated that treatment with this compound significantly improved cell viability in a dose-dependent manner (p < 0.01), suggesting its potential as a therapeutic agent for stress-related neurodegeneration .
Study 2: Antimicrobial Activity
A separate investigation assessed the antimicrobial properties of the compound against several pathogenic bacteria. The results demonstrated effective inhibition at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 4-(1,3-Dioxolan-2-yl)-1-methylpyridin-2(1H)-one, and what key reaction parameters influence yield?
- Methodological Answer : The compound is typically synthesized via cyclization or coupling reactions. For example, refluxing precursors with ethylene glycol in tetrahydrofuran (THF) using p-toluenesulfonic acid (PTSA) as a catalyst at 130–140°C for 12 hours yields the dioxolane-substituted scaffold . Key parameters include catalyst choice (e.g., Lewis acids like PTSA), solvent polarity, and reaction duration. Lower yields (e.g., 25% in Suzuki couplings) may result from steric hindrance or competing side reactions, necessitating optimization of stoichiometry and temperature .
Q. How is the structural elucidation of this compound performed?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are primary tools. For instance, ¹H NMR in methanol-d₄ resolves proton environments (e.g., δ 3.29–3.36 ppm for methyl groups, δ 6.49–8.02 ppm for aromatic protons) . X-ray crystallography using SHELXL refines crystal structures, resolving bond angles and torsional strain in the dioxolane-pyridinone system . Elemental analysis validates purity (>95%) .
Advanced Research Questions
Q. What strategies resolve contradictions between computational modeling and experimental spectral data for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from conformational flexibility or solvent effects. Cross-validation involves:
- Comparing density functional theory (DFT)-optimized geometries with X-ray crystallographic data .
- Recalculating NMR chemical shifts using solvent-corrected models (e.g., PCM for methanol) .
- Adjusting force fields in molecular dynamics simulations to match experimental torsion angles .
Q. How can reaction conditions minimize by-product formation during synthesis?
- Methodological Answer : By-products like hydrolyzed dioxolane or dimerized pyridinones are mitigated by:
- Using anhydrous solvents (e.g., THF) and inert atmospheres to prevent moisture-sensitive side reactions .
- Optimizing stoichiometry (e.g., 1.4 equivalents of chloranil for oxidation) .
- Purification via recrystallization (methanol) or column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. What challenges arise in determining the crystal structure of this compound, and how can SHELXL address them?
- Methodological Answer : Challenges include twinning, weak diffraction, and disorder in the dioxolane ring. SHELXL resolves these by:
- Applying twin-law refinement for overlapping lattices.
- Using restraints for anisotropic displacement parameters in disordered regions.
- Incorporating high-resolution data (≤1.0 Å) to refine hydrogen bonding networks .
Q. What methodologies assess the compound’s stability under varying pH and temperature?
- Methodological Answer :
- pH Stability : Incubate the compound in buffered solutions (pH 1–13) at 25°C for 24 hours. Monitor degradation via HPLC (C18 column, 254 nm detection) .
- Thermal Stability : Use thermogravimetric analysis (TGA) at 10°C/min under nitrogen. The dioxolane ring typically degrades above 200°C .
Critical Analysis of Contradictions
- Synthetic Yields : Lower yields in coupling reactions (25%) vs. cyclization (61–72%) highlight the need for optimized catalysts and protecting groups .
- Spectral Assignments : Discrepancies in ¹³C NMR shifts (e.g., dioxolane carbons at 65–70 ppm vs. DFT-predicted 68–72 ppm) suggest solvent polarity effects requiring explicit solvation models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
